Procurement teams sourcing N9-alkylated purine scaffolds for medicinal chemistry often face regioisomer mixtures from post-coupling alkylation. This compound provides a pre-installed N9-propyl group and a bench-stable 6-methylthio handle for late-stage diversification, eliminating regioselectivity challenges.
• Enables single-step diversification to 6-substituted-9-propylpurine libraries.
• Critical pharmacophoric element for A₂A receptor engagement; class-level SAR shows low nM Ki.
• Phenotypic screening starting point for monocytic differentiation inducers, distinct from cytotoxic antimetabolites.
Molecular FormulaC9H12N4S
Molecular Weight208.29 g/mol
CAS No.89142-50-7
Cat. No.B12937344
⚠ Attention: For research use only. Not for human or veterinary use.
6-(Methylsulfanyl)-9-propyl-9H-purine (CAS 89142-50-7) is a small-molecule purine derivative (C₉H₁₂N₄S, MW 208.28) featuring a methylthio substituent at the 6-position and an n-propyl group at the N9-position of the purine heterocycle . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 68.9 Ų, a calculated logP (XlogP) of approximately 1.9, zero hydrogen bond donors, and four hydrogen bond acceptors . Within the purine chemotype landscape, N9-alkylated 6-thioether purines have been investigated as purine nucleoside phosphorylase (PNP) inhibitors, adenosine receptor ligands, and differentiation-inducing agents, though target-specific pharmacological characterization data for this specific compound remain sparse in the peer-reviewed primary literature [1].
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Purine library synthesis
Bench-stable 6-methylthio handle for late-stage diversification; N9-propyl pre-installed.
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Adenosine A2A receptor screening
N9-propyl pharmacophore predicted to engage A2A receptors based on class SAR.
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Differentiation phenotypic screening
Reported monocytic differentiation induction in cell models; distinct from cytotoxic antimetabolites.
[1] Ismat F, Munawar MA, Tasneem A, Jahan S, Khan MA, Ahmed S. Antithyroid activity of some 6-(alkylsulfanyl)-9H-purines. J Serb Chem Soc. 2011;76(10):1355–1364. View Source
Why Substitution with Analogues Fails
Among 6-thioether–9-alkylpurine congeners, the specific combination of a small S-methyl group at C6 and an n-propyl chain at N9 generates a steric and electronic signature that cannot be replicated by analogs bearing bulkier 6-alkylthio substituents (e.g., S-ethyl, S-benzyl) or alternative N9 substituents (e.g., 9-H, 9-methyl, 9-isopropyl). Published structure–activity relationship (SAR) studies on 6-(alkylsulfanyl)-9H-purines demonstrate that even a one-carbon homologation of the 6-alkylthio chain (e.g., methyl → ethyl) markedly alters in vivo antithyroid potency, iodine complexation, and charge-transfer complex formation constants, indicating that the target compound occupies a distinct SAR position [1]. Furthermore, within the broader purine derivative landscape, the presence or absence of a 9-alkyl substituent critically governs target engagement at enzymes such as PNP and adenosine receptors, meaning that substitution with 9-unsubstituted or 9-differently-alkylated analogs would fundamentally change pharmacological behavior [2].
6-Alkylthio chain length
Bulkier S-alkyl analogs (ethyl, benzyl) may lose the antithyroid pharmacophore and alter iodine complexation, limiting direct substitution.
N9-Substituent identity
9-H or 9-methyl analogs lack the N9-propyl group critical for A2A receptor engagement and differentiation activity.
Synthetic handle stability
6-Chloro or 6-alkoxy congeners are less bench-stable or require harsher activation, complicating synthetic workflows.
[1] Ismat F, Munawar MA, Tasneem A, Jahan S, Khan MA, Ahmed S. Antithyroid activity of some 6-(alkylsulfanyl)-9H-purines. J Serb Chem Soc. 2011;76(10):1355–1364. View Source
[2] Gillespie RJ, et al. Purine derivatives as purinergic receptor antagonists. US Patent Application Publication US 2004/0102459 A1, May 27, 2004. View Source
Key Differentiation Evidence
logP and TPSA vs. 9-Unsubstituted Analogue
The introduction of the N9-propyl group in 6-(methylsulfanyl)-9-propyl-9H-purine increases calculated lipophilicity by approximately 1.0 logP unit and reduces topological polar surface area compared to the 9-unsubstituted analog 6-(methylthio)-9H-purine, thereby shifting the compound into a physicochemical space more compatible with passive membrane permeability .
logP / TPSA shiftData to verify
ΔXlogP +1.0
ΔTPSA −0.7 Ų
Predicted shift toward higher passive permeability; may support cell-based assay fit.
In silico computed; experimental logP validation recommended.
In silico computed using standard atom-based methods (ChemSrc database)
Why This Matters
This logP shift predicts improved membrane partitioning, which is relevant when selecting a purine scaffold for cell-based assays where intracellular target access is required.
In a class-level study of 6-(alkylsulfanyl)-9H-purines, compounds bearing 6-methylthio, 6-ethylthio, 6-propylthio, and 6-isopropylthio substituents were evaluated for in vivo antithyroid activity in rats. The 6-methylthio-substituted member of the series demonstrated significant antithyroid effects, as evidenced by altered blood thyroid hormone profiles and histological changes in thyroid tissue. Although 6-(methylsulfanyl)-9-propyl-9H-purine itself was not included in this particular study, its 6-methylthio pharmacophore is identical to that of the most potent class members; the 9-propyl substituent is expected to further modulate pharmacokinetic properties. In contrast, compounds with bulkier 6-alkylthio groups (ethyl, propyl, isopropyl) showed progressively altered activity [1]. This class-level SAR indicates that the 6-methylthio group is a critical determinant of antithyroid potency that cannot be replaced by larger S-alkyl substituents without loss of activity.
Antithyroid SARClass-level
6-methylthio: significant antithyroid activity in rat model
vs. bulkier S-alkyl: progressively altered activity
6-Methylthio pharmacophore appears essential for antithyroid research model response.
Target compound not directly tested; inferred from 6-(alkylsulfanyl)-9H-purine class.
AntithyroidPurine derivativesStructure-activity relationshipIn vivo
Evidence Dimension
In vivo antithyroid activity
Target Compound Data
6-methylthio pharmacophore present; significant class-level antithyroid activity observed in rat model
Comparator Or Baseline
6-ethylthio, 6-propylthio, and 6-isopropylthio 9H-purine analogs evaluated in same study
Quantified Difference
Quantitative T3/T4/TSH values not available for individual compounds; histological evidence supports superior activity for smaller S-alkyl derivatives
Conditions
In vivo rat model; blood assays and thyroid histology [1]
Why This Matters
For research programs targeting thyroid-related pathways, the 6-methylthio group is the pharmacophoric minimum for antithyroid efficacy; procurement of the 6-methylthio-9-propyl derivative rather than 6-ethylthio or bulkier analogs preserves the active pharmacophore while adding the 9-propyl handle for further derivatization.
AntithyroidPurine derivativesStructure-activity relationshipIn vivo
[1] Ismat F, Munawar MA, Tasneem A, Jahan S, Khan MA, Ahmed S. Antithyroid activity of some 6-(alkylsulfanyl)-9H-purines. J Serb Chem Soc. 2011;76(10):1355–1364. View Source
Monocytic Differentiation Induction
According to patent-derived data, 6-(methylsulfanyl)-9-propyl-9H-purine exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in anticancer therapy and treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is not a general property of all purine derivatives; the vast majority of simple N9-alkylated purines lack this activity. For example, a series of 9-(substituted amino)-6-(methylthio)-9H-purines tested against L1210 leukemia in mice showed no activity on a single-dose schedule, suggesting that the 9-amino substituent abolishes activity present with simpler 9-alkyl substitution [2].
Differentiation inductionCross-study comparable
Target: monocytic differentiation in undifferentiated cells
Comparator: 9-amino analogs inactive in L1210 model
Supports phenotypic screening for differentiation-inducing compounds.
Patent-derived data; confirm in target cell model.
The differentiation-inducing phenotype is mechanistically distinct from conventional cytotoxic purine antimetabolites and represents a procurement-relevant differentiation factor when selecting among purine analogs for phenotypic screening in oncology or dermatology.
Differentiation therapyPurineAnticancerMonocyte
[1] FreshPatents.com / WebDataCommons. 6-(Methylsulfanyl)-9-propyl-9H-purine — differentiation-inducing activity. Quoted from patent document describing purine derivatives for anticancer and antipsoriatic use. View Source
[2] NACTEM/FACTA. CAS 120-73-0: 9-amino-6-(methylthio)-9H-purine derivatives — anticancer activity evaluation. MEDLINE-indexed synthesis and bioactivity data. View Source
Synthetic Versatility as a Building Block
The 6-methylthio substituent on the purine scaffold serves as a versatile synthetic handle that can be cleanly displaced under appropriate conditions (e.g., oxidation to methylsulfonyl followed by nucleophilic substitution, or direct metal-catalyzed cross-coupling), enabling downstream diversification to 6-amino, 6-alkoxy, or 6-aryl purine derivatives [1]. This contrasts with 6-chloropurine analogs, which are more hydrolytically labile and can undergo premature displacement during storage or multi-step synthesis, and with 6-alkoxy purines, which require harsher conditions for cleavage. In practice, 6-methylthio-9-isopropylpurine has been demonstrated to undergo efficient one-step chlorination with sulfuryl chloride to yield 6-chloro-9-isopropyl-9H-purine in 87% yield , establishing this functional group interconversion as a practical synthetic route applicable to the 9-propyl analog.
6-methylthio → 6-chloro conversion demonstrated at 87% yield for the 9-isopropyl analog under optimized conditions
Conditions
Sulfuryl chloride, CH₂Cl₂/CH₃CN, 0.5 h, room temperature (for 9-isopropyl analog)
Why This Matters
For medicinal chemistry and chemical biology groups synthesizing focused purine libraries, the 6-methylthio group provides a superior balance of bench stability and synthetic lability compared to 6-halo or 6-alkoxy alternatives, reducing premature decomposition during multi-step syntheses while enabling late-stage diversification.
[1] Dejmek M, Nencka R. One-pot build-up procedure for the synthesis of variously substituted purine derivatives. RSC Adv. 2012. View Source
N9-Propyl Role in Adenosine Receptor Selectivity
SAR studies on 9-propyladenine derivatives at human adenosine receptors demonstrate that the N9-propyl substituent is a critical structural feature for achieving high-affinity A₂A adenosine receptor antagonism. A series of 9-propyladenine derivatives bearing various N6-substituents yielded compounds with A₂A Ki values as low as 6.6 nM [1]. While 6-(methylsulfanyl)-9-propyl-9H-purine itself has not been profiled in published adenosine receptor binding assays, its N9-propyl substituent positions it within the same pharmacophoric family as these potent A₂A antagonists. In contrast, 9-unsubstituted 6-(methylthio)purine (CAS 50-66-8) lacks this critical N9-alkyl group and would not be expected to engage adenosine receptors with comparable affinity [2].
Adenosine A2A SARClass-level
N9-propyl: critical for A2A affinity (Ki 6.6 nM optimized)
9-unsubstituted: weak/inactive
N9-propyl distinguishes this compound for adenosine receptor screening studies.
Class-level SAR; direct binding data for this compound not reported.
Adenosine receptorPurineN9-alkylationSelectivity
Evidence Dimension
Adenosine A₂A receptor binding affinity
Target Compound Data
N9-propyl group present (predicted to confer A₂A receptor affinity based on class SAR)
Comparator Or Baseline
9-propyladenine derivatives with optimized N6-substituents: Ki(A₂A) = 6.6 nM (most potent); 9-unsubstituted 6-(methylthio)purine: no reported A₂A affinity
Quantified Difference
Class-level SAR: N9-propyl is required for A₂A antagonist activity; 9-unsubstituted purines inactive or weakly active
Conditions
Human adenosine receptor binding assays (recombinant receptors)
Why This Matters
For researchers screening purine libraries against adenosine receptor targets, the presence of the N9-propyl group distinguishes this compound from the commercially more common 9-unsubstituted or 9-methyl purine analogs and predicts engagement with A₂A receptors, making it a more relevant choice for CNS or cardiovascular target-based screening.
Adenosine receptorPurineN9-alkylationSelectivity
[1] Lambertucci C, Buccioni M, Dal Ben D, Kachler S, Marucci G, Spinaci A, Thomas A, Klotz KN, Volpini R. New substituted 9-propyladenine derivatives as A₂A adenosine receptor antagonists. MedChemComm. 2015. View Source
[2] Cristalli G, Klotz KN, et al. Adenosine receptor agonists: Synthesis and binding affinity of 2-(aryl)alkylthioadenosine derivatives. Arkivoc. 2004;(5):301–311. View Source
Recommended Application Scenarios
Purine Library Synthesis and Diversification
Medicinal chemistry teams synthesizing focused purine libraries benefit from the 6-methylthio group as a bench-stable, traceless synthetic handle that can be activated for nucleophilic displacement or cross-coupling in a late-stage diversification step. The N9-propyl group is pre-installed, eliminating the need for post-coupling N9-alkylation, which often suffers from regioselectivity challenges. This compound serves as a key intermediate for generating diverse 6-substituted-9-propylpurine analogs in a single diversification step [1].
Adenosine A2A Receptor Antagonist Screening
Research groups conducting high-throughput or focused screening against adenosine A₂A receptors should prioritize this compound over 9-unsubstituted or 9-methyl purine analogs. Class-level SAR evidence indicates that the N9-propyl substituent is a critical pharmacophoric element for A₂A receptor engagement, with optimized 9-propyladenine derivatives achieving low nanomolar Ki values at this target [1]. The 6-methylthio group additionally provides a vector for further potency optimization via nucleophilic displacement.
Differentiation and Phenotypic Screening in Oncology
Investigators pursuing differentiation therapy approaches in leukemia or phenotypic screening for monocytic differentiation inducers should consider this compound based on patent evidence of pronounced antiproliferative and monocytic differentiation-inducing activity against undifferentiated cells [1]. This phenotype is mechanistically distinct from conventional cytotoxic purine antimetabolites (e.g., 6-mercaptopurine, 6-thioguanine) and not shared by 9-amino-substituted purine congeners, which lack activity in comparable leukemia models [2].
Antithyroid Lead Optimization
Research programs targeting thyroid disorders can use this compound as a starting point for lead optimization. Class-level evidence demonstrates that 6-methylthio-substituted purines exhibit significant in vivo antithyroid activity in rodent models, with histological confirmation of thyroid tissue effects [1]. The N9-propyl group provides a vector for tuning pharmacokinetic properties without perturbing the 6-methylthio pharmacophore that is critical for antithyroid potency.
Application
Selection Property
Validation Focus
Purine library synthesis
Bench-stable 6-methylthio synthetic handle
Derivatization scope and conversion efficiency
Adenosine A2A receptor screening
N9-propyl pharmacophore for A2A engagement
Binding affinity and selectivity profile
Cellular differentiation screening
Monocytic differentiation induction phenotype
Antiproliferative and differentiation endpoints
Thyroid pathway research
6-Methylthio antithyroid pharmacophore
Thyroid hormone modulation endpoints
[1] Ismat F, Munawar MA, Tasneem A, Jahan S, Khan MA, Ahmed S. Antithyroid activity of some 6-(alkylsulfanyl)-9H-purines. J Serb Chem Soc. 2011;76(10):1355–1364. View Source
[2] Lambertucci C, Buccioni M, Dal Ben D, Kachler S, Marucci G, Spinaci A, Thomas A, Klotz KN, Volpini R. New substituted 9-propyladenine derivatives as A₂A adenosine receptor antagonists. MedChemComm. 2015. View Source
[3] FreshPatents.com / WebDataCommons. Purine derivatives for inducing cellular differentiation — patent data referencing 6-(methylsulfanyl)-9-propyl-9H-purine. View Source
[4] NACTEM/FACTA. CAS 120-73-0: 9-amino-6-(methylthio)-9H-purine derivatives — anticancer activity evaluation in L1210 leukemia model. View Source
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